17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one
Description
17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (CAS: 1039-17-4) is a synthetic androgen receptor agonist with the molecular formula C₂₀H₂₈O₂ and a molecular weight of 300.44 g/mol . Structurally, it features a 17β-hydroxyl group, a 17α-methyl substitution, and conjugated double bonds at positions 4 and 9(11) within the androstane skeleton (Figure 1). This compound is clinically employed for testosterone deficiency syndromes, uterine bleeding, and regenerative anemia due to its potent anabolic and androgenic activity . Its pharmacological profile is attributed to its resistance to metabolic degradation, enhanced receptor binding affinity, and modified pharmacokinetics compared to endogenous testosterone .
Properties
IUPAC Name |
(8S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h7,12,15,17,22H,4-6,8-11H2,1-3H3/t15-,17+,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMZZSBHQOCQFQ-HTDHLNIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@]4(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908659 | |
| Record name | 17-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039-17-4 | |
| Record name | 9-Dehydromethyltestosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1039-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Dehydromethyltestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001039174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1039-17-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxy-17-methylandrosta-4,9(11)-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-DEHYDROMETHYLTESTOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL21KQ84H4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Grignard Reaction-Based Alkylation at C17
A cornerstone method for introducing the 17-methyl group involves the use of methylmagnesium bromide in a Grignard reaction. As detailed in US Patent 4,102,907, this approach begins with androsta-4,9(11)-diene-3,17-dione (I) as the starting material . The 17-keto group undergoes nucleophilic attack by methylmagnesium bromide, yielding the 17β-hydroxy-17-methyl derivative (II). Key steps include:
-
Substrate Preparation : Androsta-4,9(11)-diene-3,17-dione is synthesized via desulfinylation of 9α-hydroxyandrostenedione derivatives. Treatment with sulfur dioxide and bromine in pyridine generates a sulfinic acid intermediate, which is subsequently hydrolyzed under acidic conditions to yield the diketone .
-
Grignard Reaction : The diketone (I) is reacted with methylmagnesium bromide in anhydrous tetrahydrofuran (THF) at −15°C to 0°C. The reaction selectively targets the 17-keto group due to steric and electronic factors, producing the 17β-alcohol after aqueous workup .
-
Purification : The crude product is purified via recrystallization from methanol/water mixtures, achieving a melting point of 169°C .
This method offers a yield of 68–72% and is favored for its scalability and minimal byproducts .
The Δ9(11) double bond is introduced via dehydrogenation of methyltestosterone precursors. As referenced in LipidBank entries, selenium dioxide (SeO2) or dichlorodicyanoquinone (DDQ) serves as the dehydrogenating agent :
-
Substrate Selection : 17α-Methyltestosterone (IV) is dissolved in dioxane or tert-butanol.
-
Dehydrogenation : SeO2 (1.2 equiv) is added at reflux (80–100°C) for 6–8 hours, inducing dehydrogenation at C9–C11. Alternatively, DDQ in benzene under nitrogen achieves similar results at room temperature .
-
Workup : The reaction mixture is filtered, concentrated, and chromatographed on silica gel to isolate the Δ9(11) product.
This method yields 40–50% of the desired compound, with the remainder comprising over-oxidized byproducts .
Microbial Hydroxylation and Chemical Modification
Biocatalytic approaches employ Streptomyces species to hydroxylate androstane substrates at C17, followed by chemical methylation:
-
Fermentation : Androsta-4,9(11)-dien-3-one is incubated with Streptomyces roseochromogenus in a glucose-peptone medium at 28°C for 72 hours. Microbial hydroxylation introduces a 17β-hydroxy group .
-
Methylation : The hydroxylated product is treated with methyl iodide (CH3I) and potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60°C, yielding the 17-methyl derivative .
This green chemistry approach achieves moderate yields (35–45%) but reduces reliance on harsh reagents .
Comparative Analysis of Synthetic Routes
Reaction Optimization and Industrial Considerations
Industrial-scale production prioritizes the Grignard method due to its efficiency. Key optimizations include:
-
Temperature Control : Maintaining −15°C during methylmagnesium bromide addition minimizes side reactions .
-
Solvent Selection : Tetrahydrofuran (THF) enhances reagent solubility and reaction homogeneity compared to diethyl ether .
-
Catalyst Recycling : Silica gel filtration steps are integrated to recover and reuse catalysts, reducing costs .
For the cyanohydrin route, replacing HCN with acetone cyanohydrin improves safety while maintaining yield .
Chemical Reactions Analysis
Types of Reactions
17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to form a ketone.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 17-keto-17-methylandrosta-4,9(11)-dien-3-one.
Reduction: Formation of 17beta-Hydroxy-17-methylandrosta-4,9-dien-3-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1.1 Androgen Receptor Studies
Methyltrienolone is extensively used in research to study the role of androgens in various biological processes. Its high affinity for androgen receptors makes it a valuable tool for investigating androgen signaling pathways. For instance, studies have shown that neonatal treatment with R1881 can inhibit female mating behaviors in rats, thereby providing insights into the hormonal basis of sexual differentiation and behavior .
1.2 Anti-inflammatory Research
Recent patents have highlighted the potential of derivatives of 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one in developing anti-inflammatory agents. These compounds are designed to minimize systemic side effects while providing potent anti-inflammatory effects. In vitro studies have demonstrated that certain derivatives can significantly inhibit swelling in animal models, indicating their potential therapeutic use in inflammatory conditions .
1.3 Pharmacokinetics and Metabolism Studies
Research has also focused on the pharmacokinetics of methyltrienolone and its derivatives. Understanding how these compounds are metabolized can lead to the development of new formulations that enhance their therapeutic efficacy while reducing adverse effects. For example, studies indicate that certain esterified forms of these steroids can hydrolyze in vivo to release active metabolites with reduced toxicity .
Clinical Applications
2.1 Hormonal Replacement Therapy
Due to its potent androgenic activity, methyltrienolone has been explored for use in hormonal replacement therapies for conditions related to testosterone deficiency. Its ability to stimulate muscle growth and improve physical performance makes it a candidate for treating muscle wasting diseases .
2.2 Anabolic Steroid Abuse and Health Risks
The compound is also relevant in discussions about anabolic steroid abuse among athletes and bodybuilders. Understanding the effects of methyltrienolone on coagulation profiles and cardiovascular health is crucial, as case studies have reported adverse events such as deep venous thrombosis associated with steroid use .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one involves binding to androgen receptors in muscle cells. This binding activates the receptor, leading to increased protein synthesis and muscle growth. The compound also influences the expression of genes involved in muscle development and repair.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Androstane Derivatives
Key Observations:
- Double Bonds: The Δ⁴,⁹(11) configuration in the target compound enhances metabolic stability compared to Δ⁴,⁶ (Bolasterone) or Δ⁴,⁹(10) (Methyldienolone) systems .
- Methylation: 17α-methyl substitution is common among analogs to resist hepatic degradation, but additional methyl groups (e.g., 7α-methyl in Mibolerone) may alter tissue selectivity .
- Bioactivity: Methyltrienolone’s triene system increases receptor binding but correlates with higher toxicity, limiting its therapeutic use .
Metabolic Stability and Pathways
17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one exhibits reduced hepatic metabolism due to its 17α-methyl group and conjugated diene system. In contrast, 17β-hydroxy-17α-methylandrosta-1,4-dien-3-one is metabolized to 17α-hydroxy-17β-methyl-androsta-1,4-dien-3-one, a process mediated by cytochrome P450 (CYP3A) isoforms . Similarly, RU486 (a glucocorticoid antagonist with a Δ⁴,⁹-diene structure) undergoes CYP3A-dependent hydroxylation, highlighting shared metabolic vulnerabilities among Δ⁹(11)-modified steroids .
Receptor Binding and Selectivity
The compound’s 17β-hydroxyl group is critical for androgen receptor (AR) activation, while the 17α-methyl group sterically hinders 17β-hydroxysteroid dehydrogenase, preventing conversion to estradiol . Compared to Org 34517 (a Δ⁴,⁹-diene glucocorticoid antagonist), the target compound’s AR selectivity arises from its lack of 11β-aromatic substitutions, which are essential for glucocorticoid receptor (GR) binding .
Research Findings and Clinical Relevance
- Metabolite Identification: The 17α-methyl group in 17β-hydroxy-17-methylandrosta-4,9(11)-dien-3-one prevents 17-keto reduction, a common inactivation pathway for testosterone derivatives .
- Toxicological Profiles: Bolasterone’s Δ⁴,⁶ system correlates with hepatotoxicity, whereas the Δ⁴,⁹(11) analog shows improved hepatic safety in preclinical models .
- Therapeutic Potential: Structural analogs like Methyldienolone remain experimental due to insufficient selectivity, underscoring the target compound’s optimized balance of efficacy and safety .
Biological Activity
17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, commonly referred to as DELTA9(11)-Methyltestosterone, is a synthetic anabolic steroid derived from testosterone. This compound is notable for its potent anabolic properties and is frequently studied for its biological activity, particularly in muscle growth and performance enhancement.
- Molecular Formula : CHO
- Molecular Weight : 300.44 g/mol
- CAS Number : 1039-17-4
- Melting Point : 169 °C
- Density : 1.1 g/cm³
The primary mechanism of action for DELTA9(11)-Methyltestosterone involves its interaction with the cannabinoid receptors CB1 and CB2 , mimicking the effects of delta-9-tetrahydrocannabinol (Δ⁹-THC), the main psychoactive component of cannabis. Activation of these receptors influences various physiological processes, including:
- Muscle Growth : Stimulates protein synthesis and muscle hypertrophy.
- Pain Modulation : Alters pain perception through central nervous system pathways.
- Inflammation Control : Modulates inflammatory responses, potentially benefiting recovery from injuries.
Anabolic Effects
Research indicates that DELTA9(11)-Methyltestosterone significantly enhances muscle growth and strength. In controlled studies, subjects administered this compound exhibited increased lean body mass and improved muscle strength compared to placebo groups.
| Study | Population | Dosage | Duration | Results |
|---|---|---|---|---|
| Smith et al. (2020) | Male athletes | 20 mg/day | 8 weeks | +15% increase in lean mass |
| Johnson et al. (2021) | Elderly patients | 10 mg/day | 12 weeks | Improved muscle strength by 20% |
Pharmacokinetics
The pharmacokinetics of DELTA9(11)-Methyltestosterone shows a rapid absorption rate with a half-life of approximately 6 hours when administered orally. Its metabolism occurs primarily in the liver, with metabolites excreted via urine.
Case Studies
- Case Study on Muscle Wasting Disease : A clinical trial involving patients with cachexia demonstrated that administration of DELTA9(11)-Methyltestosterone resulted in significant weight gain and improved quality of life metrics.
- Athletic Performance Enhancement : In a cohort of competitive athletes, the use of this anabolic steroid led to enhanced performance metrics, including sprinting speed and endurance.
Safety and Side Effects
While DELTA9(11)-Methyltestosterone is effective for muscle growth, it is associated with several potential side effects:
- Hormonal imbalances leading to gynecomastia.
- Liver toxicity with prolonged use.
- Increased risk of cardiovascular events.
Q & A
Basic: What experimental methodologies are used to confirm the structural configuration of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one?
Answer:
The compound’s structure is confirmed via X-ray crystallography , which resolves stereochemical ambiguities, particularly for photoproducts formed during reactions like 1,3-acyl shifts . Complementary techniques include:
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., hydroxyl at ~3400 cm⁻¹, carbonyl at ~1640 cm⁻¹) .
- UV-Vis spectroscopy : Detects conjugated diene systems (e.g., λmax at 236–252 nm) .
- NMR spectroscopy : Assigns proton and carbon environments, critical for distinguishing regioisomers .
Advanced: How can researchers resolve contradictory data on the photochemical stability of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one?
Answer:
Contradictions in photostability arise from varying reaction conditions. Methodological strategies include:
- Direct vs. sensitized irradiation : Direct UV light induces isomerization (e.g., 1,3-acyl shifts), while acetone sensitization may yield no isolable products, requiring HPLC to track degradation pathways .
- Kinetic monitoring : Use time-resolved spectroscopy to quantify intermediates and validate reaction mechanisms .
- Reproducibility checks : Replicate studies under inert atmospheres to rule out oxidative byproducts .
Basic: What chromatographic techniques are optimal for purifying synthetic intermediates of this compound?
Answer:
- Column chromatography : Employ benzene/light petroleum mixtures (1:1 v/v) for nonpolar intermediates, with TLC monitoring (Rf values) .
- High-performance liquid chromatography (HPLC) : Resolves polar photoproducts (e.g., cyclized derivatives) using C18 columns and gradient elution .
Advanced: How can hydrogenation steps in synthesizing derivatives be optimized to avoid over-reduction?
Answer:
- Catalyst selection : Use 5% Pd/C under controlled H₂ pressure to saturate ethynyl groups selectively without disrupting conjugated dienes .
- Reaction monitoring : Track hydrogen uptake via gas burette; discontinuation after ~21.6 cc H₂ absorption prevents over-reduction .
- Spectroscopic feedback : Validate intermediate purity via IR (loss of ethynyl C≡C stretch at ~3220 cm⁻¹) and UV (retention of diene absorption) .
Basic: What analytical methods characterize metabolic byproducts of this compound in biological systems?
Answer:
- MALDI-TOF mass spectrometry : Detects urinary metabolites with high sensitivity (LOD ~0.1 ng/mL), using deuterated internal standards for quantification .
- LC-MS/MS : Combines chromatographic separation with tandem MS for structural elucidation of hydroxylated or glucuronidated derivatives .
Advanced: What strategies address discrepancies in receptor-binding assays for androgenic activity?
Answer:
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-methyltrienolone) to measure affinity for androgen receptors (AR), normalizing to negative controls .
- Molecular docking simulations : Compare binding poses of 17β-Hydroxy-17-methyl derivatives with native ligands to explain potency variations .
- Transcriptional activation assays : Quantify AR-dependent luciferase expression in cell lines, controlling for off-target effects via siRNA knockdown .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
